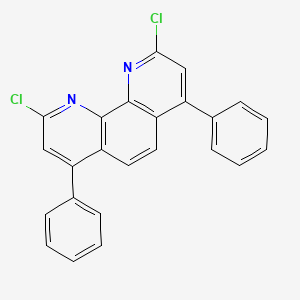

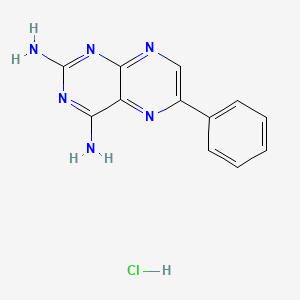

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is a sensitizer used to enhance the efficiency of phosphorescent materials .

Synthesis Analysis

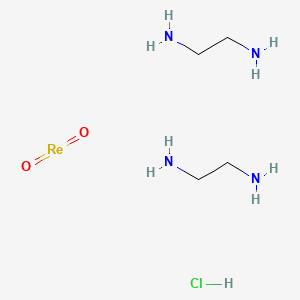

A new family of phenanthroline ligands was prepared. Hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media leads to the formation of the corresponding 4,7-oxygenated derivatives . Another synthesis process includes the batch addition of formula III into O-phenylenediamine in concentrated hydrochloric acid solution, and react 2-10 hours at 50-90° C .Molecular Structure Analysis

The molecular formula of this compound is C24H14Cl2N2. Its molecular weight is 401.29 .Chemical Reactions Analysis

The coordination chemistry of 4,7-oxygenated 1,10-phenanthroline-2,9-diamides toward some lanthanide nitrates was investigated .Physical and Chemical Properties Analysis

The density of this compound is 1.343. It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Photophysical Properties and Biological Labeling

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline has been utilized in the synthesis of rhenium(I) polypyridine maleimide complexes, demonstrating intense and long-lived photoluminescence. These complexes exhibit metal-to-ligand charge-transfer (MLCT) triplet excited states and have been used for thiol-specific luminescent labeling in biological species, including DNA and proteins, due to their ability to react with sulfhydryl groups forming stable thioether moieties (Lo et al., 2002).

Synthesis of Macrocycle and Amino-Substituted Compounds

This compound plays a role in the synthesis of sulfur-bridged bis-1,10-phenanthroline macrocycles and amino-substituted bis-1,10-phenanthroline. These syntheses involve displacement reactions, contributing to the development of new chemical structures with potential applications in various fields (Krapcho et al., 2009).

Application in Polymerization Initiators

In the field of polymer science, this compound derivatives have been used to synthesize tetrylenes, which demonstrate high activity as initiators in the bulk polymerization of ε-caprolactone. This leads to the production of high-molecular-weight polymers with relatively narrow molecular weight distribution (Mankaev et al., 2018).

Ion Transfer Studies

The compound is significant in studies exploring the ion transfer of protonated 1,10-phenanthroline derivatives across liquid-liquid interfaces. This research contributes to understanding the distribution mechanisms of these compounds between different phases, valuable in analytical and environmental chemistry (Yoshida & Freiser, 1984).

Organic Light-Emitting Diodes

This compound has been incorporated into the synthesis of phosphorescent rhenium(I) complexes, which are used as dopants in organic light-emitting diodes (OLEDs). These OLEDs demonstrate high electroluminescence efficiency and brightness, showing potential for advanced display and lighting technologies (Li et al., 2008).

Copper Complexes as Oxygen Sensors

Crystals of copper compounds containing this compound have been shown to act as oxygen sensors. The presence of void space in these crystals enhances their sensitivity, offering potential applications in environmental monitoring and industrial processes (Smith & Mann, 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as 4,7-diphenyl-1,10-phenanthroline are known to be used as electron transport / hole blocking layer (etl / hbl) in organic electronic devices .

Mode of Action

It is known that similar compounds interact with their targets by enabling electron transport .

Biochemical Pathways

It is known that similar compounds are involved in the electron transport process in organic electronic devices .

Pharmacokinetics

It is known that similar compounds are solution-processable, suggesting they may have good solubility .

Result of Action

Similar compounds are known to enable electron transport in organic electronic devices, which could result in the generation of light or electrical signals .

Action Environment

The action, efficacy, and stability of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the performance of similar compounds in organic electronic devices can be affected by factors such as temperature, humidity, and the presence of other materials .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline are largely determined by its unique structure. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the cell type and the concentration of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its interactions with transporters or binding proteins . It can also affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function depend on targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2,9-dichloro-4,7-diphenyl-1,10-phenanthroline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQFTFBKMWFBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the addition of chlorine atoms to the BPhen core structure impact its exciton diffusion properties?

A1: The research demonstrates that incorporating chlorine atoms into the 2,9 positions of the 4,7-diphenyl-1,10-phenanthroline (BPhen) core significantly influences its exciton diffusion capabilities. [] Specifically, the singlet exciton diffusion length increases from less than 1 nm for BPhen to (5.4 ± 1.2) nm for BPhen-Cl2. [] This suggests that the chlorine atoms likely improve the efficiency of energy transfer between molecules in the singlet state, possibly due to enhanced intermolecular interactions or altered energy levels. Conversely, the triplet exciton diffusion length decreases from (15.4 ± 0.4) nm for BPhen to (8.0 ± 0.7) nm for BPhen-Cl2. [] This decrease is attributed to the chlorine atoms promoting a shift towards short-range Dexter energy transfer mechanisms, which are less efficient for long-range triplet diffusion compared to the Förster mechanism dominant in BPhen. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(Benzyloxy)phenyl]benzohydrazide](/img/structure/B577297.png)